3-Aminocyclobutanol hydrochloride chemical properties
3-Aminocyclobutanol hydrochloride chemical properties
An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride
Introduction
3-Aminocyclobutanol hydrochloride is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. As a cyclobutane derivative, it provides access to strained ring systems that can impart unique conformational constraints on target molecules, a desirable attribute in drug design. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical profile, tailored for researchers, scientists, and drug development professionals. The presence of both an amino and a hydroxyl group on a compact carbocyclic scaffold makes it a versatile intermediate for constructing complex molecular architectures.[1] It is critical to recognize that 3-Aminocyclobutanol hydrochloride exists as stereoisomers, primarily cis and trans configurations, and the specific isomer is often key to its application.[1][2] This document will specify the isomer where data is available.
Chemical and Physical Properties
The hydrochloride salt of 3-aminocyclobutanol is typically a white to off-white solid.[1] This salt form is preferred over the free base for handling and storage, as it confers greater stability and enhances solubility in water and other polar solvents.[1][2]
Chemical Identifiers
A summary of key chemical identifiers for 3-Aminocyclobutanol hydrochloride is presented below. Due to the compound's stereoisomerism, CAS numbers for specific isomers and the unspecified form are listed.
| Property | Value | Isomer | Source(s) |
| CAS Number | 1036260-25-9 | Unspecified | [1][3][4][5] |
| 1219019-22-3 | cis | [1][2] | |
| 1205037-95-1 | trans | [1] | |
| Molecular Formula | C₄H₁₀ClNO | All | [1][4] |
| Molecular Weight | 123.58 g/mol | All | [1] |
| InChI Key | XUMSHCRPQCZRGX-UHFFFAOYSA-N | Unspecified | [1][3] |
| SMILES | Cl.NC1CC(C1)O | Unspecified | [1][3] |
Physical Properties
Comprehensive quantitative physical data for 3-Aminocyclobutanol hydrochloride is not widely reported in public literature. Many properties are listed as "not available."
| Property | Value | Source(s) |
| Appearance | White or off-white solid | [1] |
| Solubility | Enhanced solubility in polar solvents | [1][2] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
Synthesis and Reactivity
The synthetic utility and chemical behavior of 3-Aminocyclobutanol hydrochloride are dictated by its two primary functional groups: the primary amine and the secondary alcohol. This bifunctionality allows for selective derivatization and incorporation into larger molecules.
Reactivity Profile
The molecule's reactivity is centered on the nucleophilic character of the amine and the alcohol's ability to act as a nucleophile or be converted into a leaving group. The hydrochloride form means the amine is protonated (as an ammonium salt), rendering it non-nucleophilic until neutralized by a base.
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Amino Group: Once deprotonated to the free amine, this group can undergo standard reactions such as acylation, alkylation, sulfonylation, and reductive amination.
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Hydroxyl Group: The alcohol can be acylated to form esters, alkylated to form ethers, oxidized to a ketone (3-aminocyclobutanone), or converted into a leaving group for substitution reactions.
The stereochemical relationship (cis or trans) between the two functional groups is crucial as it governs the molecule's conformation and the accessibility of these reactive sites.
Caption: Key reactive sites and reaction pathways for 3-Aminocyclobutanol.
Synthetic Protocol: Stereoinversion Synthesis of trans-3-Aminocyclobutanol
The trans isomer is a key intermediate in the synthesis of various pharmaceutical compounds, including Tyk2 inhibitors.[1][6] A common strategy involves the stereochemical inversion of a more readily available cis precursor. The following protocol is adapted from patent literature describing such a transformation.[6]
Workflow Overview
Caption: Workflow for the synthesis of trans-3-Aminocyclobutanol HCl.
Step-by-Step Methodology:
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Step 1: Mitsunobu Reaction for Stereochemical Inversion
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Causality: The Mitsunobu reaction is the cornerstone of this synthesis, enabling a clean inversion of stereochemistry at the hydroxyl-bearing carbon via an Sₙ2 mechanism.
-
Procedure: To a solution of cis-3-(dibenzylamino)cyclobutanol and a suitable carboxylic acid (e.g., benzoic acid) in an anhydrous aprotic solvent (e.g., THF), triphenylphosphine (PPh₃) is added. The solution is cooled in an ice bath. A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The product is the trans-ester.[6]
-
-
Step 2: Alkaline Hydrolysis
-
Causality: Saponification is employed to cleave the ester bond formed in the previous step, liberating the inverted hydroxyl group.
-
Procedure: The crude trans-ester from Step 1 is dissolved in a suitable solvent mixture (e.g., methanol/water). An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added. The mixture is heated to reflux until the hydrolysis is complete. After cooling, the product, trans-3-(dibenzylamino)cyclobutanol, is extracted with an organic solvent.[6]
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-
Step 3: Catalytic Hydrogenolysis (Debenzylation)
-
Causality: The benzyl protecting groups on the amine must be removed. Catalytic hydrogenolysis is an efficient method for this transformation, yielding the primary amine with minimal side products.
-
Procedure: trans-3-(dibenzylamino)cyclobutanol is dissolved in an alcohol solvent like methanol. A palladium catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst), is added. The mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a hydrogenation reactor) and stirred vigorously. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude trans-3-aminocyclobutanol free base.[6]
-
-
Step 4: Hydrochloride Salt Formation
-
Causality: Conversion to the hydrochloride salt improves the compound's stability, crystallinity, and handling characteristics.
-
Procedure: The crude free base is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrogen chloride (e.g., HCl in isopropanol or dioxane) is added dropwise with stirring. The resulting precipitate, trans-3-Aminocyclobutanol hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
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Analytical Profile
Authoritative, experimentally-derived spectroscopic data (NMR, IR, MS) for 3-Aminocyclobutanol hydrochloride is not consistently available from public-domain sources or commercial suppliers.[3] Therefore, this section provides an anticipated analytical profile based on fundamental principles and data from analogous structures. This predictive analysis serves as a guideline for researchers performing characterization and quality control.
| Anticipated Spectroscopic Data for 3-Aminocyclobutanol | |
| Technique | Expected Features |
| ¹H NMR | - CH-OH: Multiplet, ~3.8-4.2 ppm. - CH-NH₃⁺: Multiplet, ~3.2-3.6 ppm. - Ring -CH₂-: Complex multiplets, ~1.5-2.5 ppm. - -OH, -NH₃⁺: Broad singlets, variable chemical shift. Note: Coupling constants between H-1 and H-3 would differ significantly between cis and trans isomers. |
| ¹³C NMR | - C-OH: ~65-75 ppm. - C-NH₃⁺: ~45-55 ppm. - Ring -CH₂-: ~30-40 ppm. Note: The symmetry of the cis isomer would result in fewer unique carbon signals than the trans isomer. |
| IR Spectroscopy | - O-H Stretch: Broad peak, ~3200-3600 cm⁻¹. - N-H Stretch (Ammonium): Broad, complex absorption, ~2400-3200 cm⁻¹. - C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹. - C-O Stretch: ~1050-1150 cm⁻¹. |
| Mass Spectrometry (ESI+) | - Molecular Ion (Free Base): [M+H]⁺ at m/z 88.1. - Key Fragments: Loss of H₂O (m/z 70.1), loss of NH₃ (m/z 71.1). |
Applications in Drug Development
3-Aminocyclobutanol hydrochloride is a valuable building block for introducing the cyclobutane motif into pharmacologically active molecules. Its primary application lies as a key intermediate in the synthesis of complex therapeutic agents.
-
Tyrosine Kinase 2 (Tyk2) Inhibitors: The trans isomer of 3-aminocyclobutanol is a reported key intermediate in the synthesis of novel Tyk2 inhibitors, which are being investigated for the treatment of autoimmune diseases.[6] The rigid cyclobutane core helps to position other functional groups in a specific orientation for optimal binding to the target enzyme.
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Scaffold for Novel Chemical Entities: The bifunctional nature of the molecule allows it to serve as a versatile scaffold. The amine and alcohol can be orthogonally functionalized to explore chemical space and develop new drug candidates.
Safety and Handling
3-Aminocyclobutanol hydrochloride is classified as an irritant and should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]
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Handling Precautions:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
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An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride. BenchChem.
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cis-3-aminocyclobutanol hydrochloride. CymitQuimica.
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3-Aminocyclobutanol. Apollo Scientific.
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MSDS of cis-3-aminocyclobutanol hydrochloride. Capot Chemical Co., Ltd.
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Chemical Safety Data Sheet MSDS / SDS - trans-3-aminocyclobutanol hydrochloride. ChemicalBook.
-
3-Aminocyclobutanol hydrochloride. Sigma-Aldrich.
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3-Aminocyclopentanol hydrochloride. PubChem.
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SAFETY DATA SHEET. Fisher Scientific.
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SAFETY DATA SHEET. Sigma-Aldrich.
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3-Aminocyclobutanol hydrochloride. Lead Sciences.
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CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
-
3-Aminocyclobutanol hydrochloride. ChemicalBook.
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